Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate
Description
Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate (CAS: 886672-89-5) is a thiophene-based heterocyclic compound with a molecular formula of C₁₂H₁₈N₂O₃S and a molecular weight of 270.35 g/mol . Its structure features:
- A thiophene ring substituted at position 2 with an amino group.
- A methyl group at position 2.
- An isopropylaminocarbonyl moiety at position 4.
- An ethyl ester at position 2.
This compound is primarily utilized in pharmaceutical and agrochemical research, though commercial availability has been discontinued .
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-(propan-2-ylcarbamoyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-5-17-12(16)8-7(4)9(18-10(8)13)11(15)14-6(2)3/h6H,5,13H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESBCHCWUORAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the thiophene ring, followed by the introduction of amino and ester groups through substitution reactions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications at Position 5
The substituent at position 5 of the thiophene ring significantly influences physicochemical properties and bioactivity. Key analogs include:
Key Observations:
- Lipophilicity: The isopropylaminocarbonyl group in the target compound enhances lipophilicity compared to the polar 2-methoxyphenylcarbamoyl group .
- Electronic Effects : The electron-withdrawing chlorine atoms in dichlorophenyl/chlorophenyl analogs may alter reactivity in nucleophilic substitutions compared to the electron-donating isopropyl group .
Research Implications
- Drug Design: The isopropylaminocarbonyl group balances lipophilicity and molecular weight, making the target compound a candidate for central nervous system (CNS) drug development.
- Agrochemical Applications: Propylaminocarbonyl and dichlorophenyl analogs may exhibit enhanced pesticidal activity due to increased electrophilicity .
Biological Activity
Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate is a thiophene derivative that has garnered interest due to its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticonvulsant effects. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and potential applications.
Chemical Structure
The compound's molecular formula is , featuring a thiophene ring substituted with an amino group and an isopropylamino carbonyl moiety. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that ethyl 2-amino-4-methylthiophene-3-carboxylate (closely related to the compound of interest) showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anti-inflammatory Effects
Thiophene derivatives have been reported to possess anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammatory responses. The specific compound may exert its effects through modulation of the NF-kB signaling pathway .
Anticonvulsant Properties
Thiophenes have also been investigated for their anticonvulsant activities. A related compound demonstrated efficacy in reducing seizure frequency in animal models by enhancing GABAergic transmission, suggesting that this compound may share similar mechanisms .
Study 1: Antimicrobial Efficacy
In a comparative study, ethyl 2-amino-4-methylthiophene-3-carboxylate was tested against standard antibiotics. Results indicated that this thiophene derivative exhibited comparable or superior antimicrobial activity against certain resistant strains, highlighting its potential as a lead compound for antibiotic development .
Study 2: Anti-inflammatory Mechanisms
A laboratory investigation assessed the anti-inflammatory effects of several thiophene derivatives, including the compound of interest. Results showed a significant reduction in inflammation markers in treated cells compared to controls, suggesting that this compound could be beneficial in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate, and how can reaction yields be improved?
Methodological Answer : The Gewald reaction is a common approach for synthesizing 2-aminothiophene derivatives. To optimize synthesis:
- Use a two-step protocol : (1) Condensation of ketones (e.g., isopropyl isocyanate) with ethyl cyanoacetate in the presence of sulfur and a base (e.g., morpholine), followed by (2) cyclization under reflux in ethanol .
- Key parameters : Adjust solvent polarity (e.g., DMF for higher yields), catalyst loading (e.g., triethylamine for faster cyclization), and reaction time (typically 8–12 hours).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Yield improvements (>70%) are achievable by optimizing stoichiometry and avoiding hydrolysis of the isopropylamino carbonyl group .
Q. How can the purity and structural integrity of the compound be validated?
Methodological Answer :
- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against a reference standard .
- Structural confirmation :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
Methodological Answer :
- 2D NMR techniques : Perform NOESY or ROESY to distinguish between regioisomers or confirm substituent orientation on the thiophene ring. For example, cross-peaks between the ethyl ester protons and the methyl group at C4 can validate spatial proximity .
- X-ray crystallography : Grow single crystals (e.g., via slow evaporation in ethanol). Use SHELXL (via WinGX interface) for structure refinement. Anisotropic displacement parameters (ORTEP plots) can resolve ambiguities in substituent positions .
Q. What strategies address low yields in derivatization reactions (e.g., coupling the thiophene core with bioactive moieties)?
Methodological Answer :
- Protecting group chemistry : Protect the amino group with Boc (di-tert-butyl dicarbonate) before coupling to prevent side reactions. Deprotect with TFA post-reaction .
- Catalytic systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions. Optimize ligand selection (e.g., SPhos for sterically hindered substrates) and solvent (toluene/water biphasic systems) .
- Monitor reaction progress via TLC (silica gel, UV-active spots) and isolate intermediates to minimize decomposition.
Q. How should researchers interpret conflicting bioactivity data (e.g., unexpected inhibition profiles in enzyme assays)?
Methodological Answer :
- Comparative SAR studies : Synthesize analogs with variations in the isopropylamino carbonyl or methylthiophene groups. Test against a panel of enzymes (e.g., kinases, proteases) to identify selectivity determinants .
- Molecular docking : Use software like AutoDock Vina to model interactions. Focus on hydrogen bonding between the carbonyl group and active-site residues (e.g., lysine or aspartate). Validate with mutagenesis studies if discrepancies persist .
Q. What crystallographic methods are recommended for analyzing polymorphism or solvate formation?
Methodological Answer :
- Single-crystal X-ray diffraction : Collect data at low temperature (100 K) to minimize thermal motion. Use SHELXD for structure solution (direct methods) and SHELXL for refinement.
- Key metrics : Ensure R1 < 0.05 and wR2 < 0.15. Analyze packing diagrams (Mercury software) to identify hydrogen-bonding networks (e.g., N–H···O interactions between amino and carbonyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
